4-((Triisopropylsilyl)oxy)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((Triisopropylsilyl)oxy)benzoic acid is a chemical compound with the molecular formula C16H26O3Si. It is a derivative of benzoic acid, where the hydroxyl group is replaced by a triisopropylsilyl (TIPS) group. This modification enhances the compound’s stability and solubility, making it useful in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Triisopropylsilyl)oxy)benzoic acid typically involves the protection of the hydroxyl group of benzoic acid with a triisopropylsilyl group. This can be achieved through a silylation reaction using triisopropylsilyl chloride (TIPS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((Triisopropylsilyl)oxy)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The triisopropylsilyl group can be replaced by other functional groups under appropriate conditions.
Oxidation and Reduction: The benzoic acid moiety can participate in oxidation and reduction reactions, although the TIPS group generally remains inert under these conditions.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, where it acts as a substrate for forming carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the TIPS group.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound.
Scientific Research Applications
4-((Triisopropylsilyl)oxy)benzoic acid has several applications in scientific research:
Chemistry: It is used as a protecting group for hydroxyl functionalities in organic synthesis, allowing for selective reactions at other sites.
Biology: It can be used in the synthesis of biologically active molecules, where the TIPS group provides stability during the synthesis process.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((Triisopropylsilyl)oxy)benzoic acid primarily involves its role as a protecting group. The TIPS group shields the hydroxyl functionality from unwanted reactions, allowing for selective transformations at other sites. This is particularly useful in multi-step organic syntheses where selective protection and deprotection are crucial .
Comparison with Similar Compounds
Similar Compounds
4-((Trimethylsilyl)oxy)benzoic acid: Similar structure but with a trimethylsilyl group instead of a triisopropylsilyl group.
4-((Tert-butyldimethylsilyl)oxy)benzoic acid: Contains a tert-butyldimethylsilyl group.
Uniqueness
4-((Triisopropylsilyl)oxy)benzoic acid is unique due to the bulkiness and stability provided by the triisopropylsilyl group. This makes it more resistant to hydrolysis and other side reactions compared to smaller silyl groups .
Properties
Molecular Formula |
C16H26O3Si |
---|---|
Molecular Weight |
294.46 g/mol |
IUPAC Name |
4-tri(propan-2-yl)silyloxybenzoic acid |
InChI |
InChI=1S/C16H26O3Si/c1-11(2)20(12(3)4,13(5)6)19-15-9-7-14(8-10-15)16(17)18/h7-13H,1-6H3,(H,17,18) |
InChI Key |
IJAIYYTWTFFVRI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.